molecular formula C9H9ClFN3 B1371725 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1177315-88-6

4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B1371725
M. Wt: 213.64 g/mol
InChI Key: PCYVGJWDABFPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . An efficient synthesis of a related compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluoro-phenylhydrazine is also described .

Scientific Research Applications

Cancer Kinase Activity

The compound has shown significant activity against important cancer kinases. In a study, derivatives of the compound exhibited nanomolar range IC(50) against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, making them promising for novel anticancer programs (Abu Thaher et al., 2012).

Structural Characterization and Synthesis

Research has been conducted on the synthesis and crystal structures of N-Substituted Pyrazolines, including compounds with 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride (Loh et al., 2013). These studies provide valuable insights into the molecular structures and potential applications of these compounds.

Antibacterial and Antifungal Activities

Pyrazole derivatives, including those related to 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, have been tested for their antibacterial and antifungal activities. Some compounds have shown good activity against various bacteria and fungi (Ragavan et al., 2010).

Development of Antibacterial Drugs

A novel oxazolidinone antibacterial candidate incorporating a derivative of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride was developed using a cost-effective and environmentally benign route, indicating the compound's potential in drug synthesis (Yang et al., 2014).

Potential Antipsychotic Agents

Research on a series of novel potential antipsychotic agents, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, related to 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, found that these compounds had an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Modification of Hydrogels

The compound was used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, demonstrating improved thermal stability and potential for medical applications (Aly et al., 2015).

Antimicrobial Activity

Various synthesized compounds including 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride showed significant antimicrobial potency, highlighting their potential use in treating infections (Mistry et al., 2016).

properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11;/h1-5H,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYVGJWDABFPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NN=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 5
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.